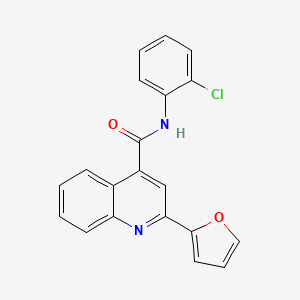

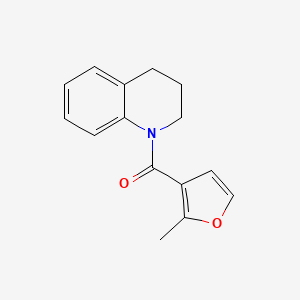

![molecular formula C16H26ClN3O4 B5604045 N-(3-{1-hydroxy-2-[(2-methoxyethyl)amino]ethyl}phenyl)-N'-isopropylethanediamide hydrochloride](/img/structure/B5604045.png)

N-(3-{1-hydroxy-2-[(2-methoxyethyl)amino]ethyl}phenyl)-N'-isopropylethanediamide hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related compounds often involves complex reactions that yield various metabolites and derivatives. For instance, antimitotic agents like ethyl [5-amino-1,2-dihydro-3-(4-hydroxyphenyl)-2-methylpyrido[3,4-b]pyrazin-7-yl]carbamate have been synthesized, highlighting the intricate steps involved in producing such chemicals. These processes often involve multiple steps, including hydroxylation, methylation, and the preparation of O-substituted derivatives through alkylation and condensation reactions (Temple & Rener, 1992).

Molecular Structure Analysis

The investigation of polymorphic forms, such as ethyl 3-{3-[((2R)-3-{[2-(2,3-dihydro-1H-inden-2-yl)-1,1-dimethylethyl]amino}-2-hydroxypropyl)oxy]-4,5-difluorophenyl}propanoate hydrochloride, through spectroscopic and diffractometric techniques, provides insights into the molecular structure of related compounds. These studies reveal the complexities of analyzing and characterizing chemical entities, emphasizing the subtleties in structural differences that can impact their chemical behavior and interactions (Vogt et al., 2013).

Chemical Reactions and Properties

Chemical properties such as reactivity with Grignard reagents or the ability to undergo multiple arylation processes are pivotal in understanding the chemical nature of compounds. The palladium-catalyzed reaction of 2-hydroxy-2-methylpropiophenone with aryl bromides, for instance, demonstrates the compound's capacity for multiple arylation through successive C-C and C-H bond cleavages (Wakui et al., 2004). Such reactions are crucial for the modification and development of pharmacologically active molecules.

Physical Properties Analysis

The study of physical properties, including density and refractive index measurements of related compounds, sheds light on their interaction with the environment. These properties are essential for the formulation and design of pharmaceutical agents, as they influence solubility, stability, and bioavailability (Sawale et al., 2016).

Chemical Properties Analysis

The chemical properties, such as the compound's ability to form derivatives or undergo specific reactions, are fundamental to its potential applications in various fields. Research into compounds like ethyl 2-(N-methoxy)imino-2-phenylacetate highlights the significance of understanding these properties for synthesizing and manipulating chemical entities for desired outcomes (Li Zhong-mei, 2012).

Scientific Research Applications

Antimitotic Agents and Biological Activity

Research has demonstrated the role of similar compounds in acting as antimitotic agents, where chiral isomers of related structures show varying degrees of biological activity. For instance, studies on derivatives of ethyl carbamate highlighted the significance of stereochemistry in their biological efficacy, revealing that certain isomers are more potent in biological systems than their counterparts (Temple & Rener, 1992).

Pharmacological Profiles

Investigations into compounds with structural similarities have elucidated their pharmacological profiles. For example, studies on R-96544, a derivative with a methoxyphenyl group, have shown its role as a novel 5-HT2A receptor antagonist with potential implications in inhibiting platelet aggregation and having selective activity against serotonergic receptors (Ogawa et al., 2002).

Synthesis and Chemical Properties

Research has also focused on the synthesis and characterisation of related compounds, exploring their potential applications in various fields. For example, studies on the preparation and characterisation of aminomethanephosphinates reveal the versatility of these compounds in synthetic chemistry, offering insights into their structural and chemical properties (González-Juárez et al., 2006).

Platelet Aggregation Inhibition

Further research has identified compounds with methoxyphenyl components as potent inhibitors of platelet aggregation, demonstrating their potential in developing new therapeutic agents for preventing thrombosis. Such studies have highlighted the correlation between serotonergic receptor antagonism and antiaggregatory potency, offering a foundation for future pharmacological advancements (Kikumoto et al., 1990).

properties

IUPAC Name |

N-[3-[1-hydroxy-2-(2-methoxyethylamino)ethyl]phenyl]-N'-propan-2-yloxamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25N3O4.ClH/c1-11(2)18-15(21)16(22)19-13-6-4-5-12(9-13)14(20)10-17-7-8-23-3;/h4-6,9,11,14,17,20H,7-8,10H2,1-3H3,(H,18,21)(H,19,22);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORFFBGPVPXNVRE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)C(=O)NC1=CC=CC(=C1)C(CNCCOC)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26ClN3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N~1~-(3-hydroxypropyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-(2-phenylethyl)glycinamide](/img/structure/B5603996.png)

![5-tert-butyl-4-[(3-methyl-2-oxo-1-oxa-3,8-diazaspiro[4.5]dec-8-yl)methyl]-2-furamide](/img/structure/B5603999.png)

![4-[5-(2,4-dichlorophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5604003.png)

![4-(2-fluoro-4-methylbenzoyl)-1,9-dimethyl-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5604006.png)

![3-amino-4,6-dimethyl-N-1-naphthylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B5604012.png)

![(3R*,4R*)-4-(2-methoxyethyl)-3-methyl-1-[4-(4-methylpiperazin-1-yl)benzoyl]piperidin-4-ol](/img/structure/B5604021.png)

![N,6-dimethyl-N-[1-methyl-2-(4-methyl-2-pyridinyl)ethyl]imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5604034.png)

![(3-chloro-4-fluorophenyl){1-[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]cyclohexyl}amine](/img/structure/B5604037.png)

![N'-{2-[(4-bromobenzyl)oxy]benzylidene}-4-chlorobenzohydrazide](/img/structure/B5604056.png)